Miricorilant
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Overview
Description
Miricorilant is a small molecule that functions as a selective glucocorticoid receptor modulator and mineralocorticoid receptor antagonist. It was developed by Corcept Therapeutics for the treatment of nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of miricorilant involves several steps, starting with the preparation of the core pyrimidine-2,4-dione structure. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenylcyclohexyl group: This step involves the addition of a phenylcyclohexyl moiety to the pyrimidine ring.
Addition of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Miricorilant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Miricorilant has several scientific research applications, including:
Chemistry: Used as a model compound to study selective receptor modulation.
Biology: Investigated for its effects on glucocorticoid and mineralocorticoid receptors.
Medicine: Explored for the treatment of nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics.
Industry: Potential applications in the development of new therapeutic agents
Mechanism of Action
Miricorilant exerts its effects by selectively modulating the glucocorticoid receptor and antagonizing the mineralocorticoid receptor. This modulation affects various molecular pathways, including those involved in energy balance, adiposity, and lipid metabolism. By binding to these receptors, this compound can influence the availability of energy substrates and reduce lipid accumulation in the liver .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another glucocorticoid receptor antagonist used for the treatment of Cushing’s syndrome.
Relacorilant: A selective glucocorticoid receptor modulator developed by Corcept Therapeutics.
Uniqueness of Miricorilant
This compound is unique in its dual action as both a glucocorticoid receptor modulator and a mineralocorticoid receptor antagonist. This dual action allows it to effectively target conditions like nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics, making it a promising therapeutic agent .
Properties
CAS No. |
1400902-13-7 |
---|---|
Molecular Formula |
C24H23F3N2O2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31) |
InChI Key |
GVVUZBSCYAVFTI-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Miricorilant; CORT 118335; CORT-118335; CORT118335; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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